molecular formula C11H14N2 B2906086 1-methyl-2-propyl-1H-1,3-benzodiazole CAS No. 24107-50-4

1-methyl-2-propyl-1H-1,3-benzodiazole

Cat. No.: B2906086
CAS No.: 24107-50-4
M. Wt: 174.247
InChI Key: FOBAORYUGLRZPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-2-propyl-1H-1,3-benzodiazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry . The structure of this compound consists of a benzene ring fused to an imidazole ring, with a methyl group at the 1-position and a propyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-propyl-1H-1,3-benzodiazole typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. One common method includes the reaction of o-phenylenediamine with propionic acid under acidic conditions, followed by methylation . Another approach involves the cyclization of N-methyl-o-phenylenediamine with propyl aldehyde in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of this compound often employs a one-pot synthesis method to streamline the process and reduce costs. This method involves the acylation of 2-n-propyl-4-methyl-6-carboxybenzimidazole followed by cyclization with N-methyl-o-phenylenediamine . The reaction conditions are optimized to ensure high yield and purity, making it suitable for large-scale production.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 1-methyl-2-propyl-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methyl and propyl groups can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets .

Properties

IUPAC Name

1-methyl-2-propylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-3-6-11-12-9-7-4-5-8-10(9)13(11)2/h4-5,7-8H,3,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOBAORYUGLRZPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=CC=CC=C2N1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.